molecular formula C8H14O4 B573943 1,8-Octanedioic-D12 acid CAS No. 169397-99-3

1,8-Octanedioic-D12 acid

Cat. No. B573943
M. Wt: 186.269
InChI Key: TYFQFVWCELRYAO-LBTWDOQPSA-N
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Patent
US08193246B2

Procedure details

Under N2 atmosphere 50 g suberic acid and 100 ml acetanhydride were refluxed for 2 hours. The solvent was evaporated and 200 ml acetonitrile were added to the residue and the mixture was kept in a freezer over night. Then the mixture was fritted and the resulting residue was washed with 50 ml acetonitrile and dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=O>CC(OC(C)=O)=O>[O:12]1[C:1](=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]1=[O:10]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCC(=O)O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
200 ml acetonitrile were added to the residue
WAIT
Type
WAIT
Details
the mixture was kept in a freezer over night
WASH
Type
WASH
Details
the resulting residue was washed with 50 ml acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
O1C(CCCCCCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.